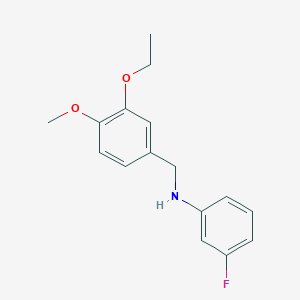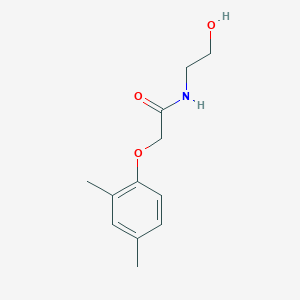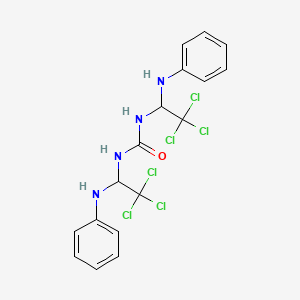![molecular formula C24H18N4O B4922781 N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea](/img/structure/B4922781.png)
N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea, commonly known as DBU, is a highly potent organic compound that has gained significant attention in the field of scientific research. DBU is a nitrogen-containing heterocyclic compound that has been widely studied for its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of DBU is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and proliferation of cancer cells. DBU has also been shown to act as a strong nucleophile, which makes it an effective catalyst in organic synthesis reactions.
Biochemical and Physiological Effects:
DBU has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its potent antitumor activity, DBU has also been shown to exhibit antibacterial and antiviral activity. DBU has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBU in laboratory experiments is its high reactivity and potency, which makes it an effective catalyst in a wide range of organic synthesis reactions. However, one of the main limitations of using DBU is its potential toxicity, which can pose a risk to researchers working with the compound.
Direcciones Futuras
There are several future directions for the study of DBU, including the development of more efficient and environmentally friendly synthesis methods, the exploration of new applications in the fields of material science and nanotechnology, and the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of DBU and to identify potential side effects and toxicity concerns.
Métodos De Síntesis
DBU can be synthesized through a variety of methods, including the reaction of 1,2-diaminobenzene with benzophenone in the presence of a base, such as potassium carbonate or sodium hydroxide. Another common method involves the reaction of 1,2-phenylenediamine with dibenzoyl peroxide in the presence of a tertiary amine, such as triethylamine or pyridine.
Aplicaciones Científicas De Investigación
DBU has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DBU has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. DBU has also been studied for its potential use as a catalyst in organic synthesis reactions, including the synthesis of cyclic carbonates and the ring-opening polymerization of lactones.
Propiedades
IUPAC Name |
1-phenanthro[9,10-b]quinoxalin-11-yl-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-2-13-25-24(29)26-15-11-12-20-21(14-15)28-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)27-20/h2-12,14H,1,13H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLKRZOEXXDZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenanthro[9,10-b]quinoxalin-11-yl-3-prop-2-enylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)

![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)

![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![2-methyl-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4922749.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922756.png)
![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)
![methyl [3,4-bis(acetyloxy)-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2-furanyl]acetate](/img/structure/B4922787.png)
